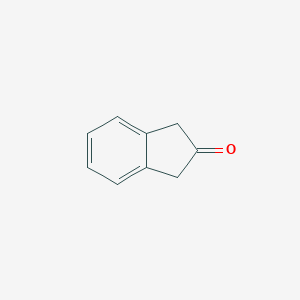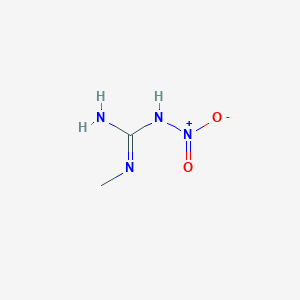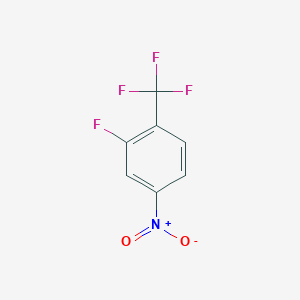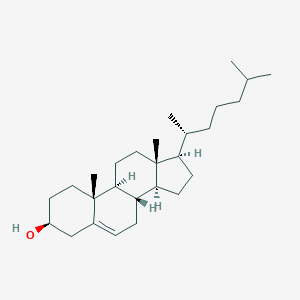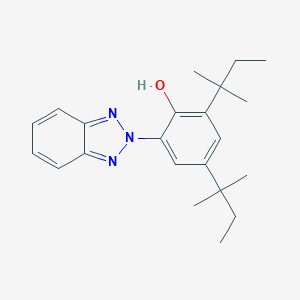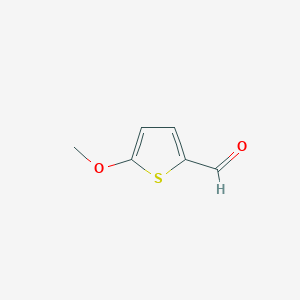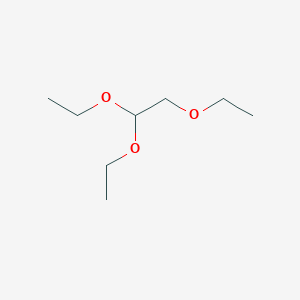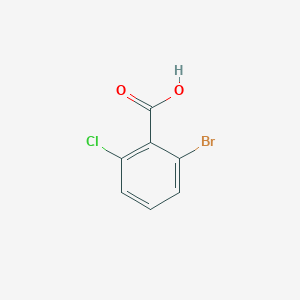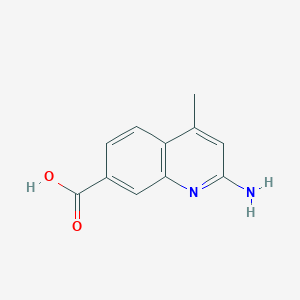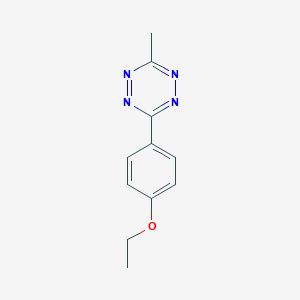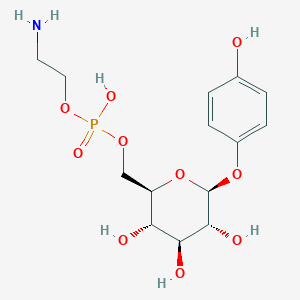
Arbutin-6-phosphoethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arbutin-6-phosphoethanolamine is a novel compound that has gained significant attention in the scientific community due to its potential applications in biochemistry and medicine. This compound is a derivative of arbutin, a natural compound found in various plants, including bearberry, blueberry, and cranberry. Arbutin-6-phosphoethanolamine is synthesized through a series of chemical reactions that involve the modification of arbutin's hydroxyl group with a phosphoethanolamine moiety.
Wirkmechanismus
The mechanism of action of arbutin-6-phosphoethanolamine is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of enzymes that hydrolyze phosphate esters. This inhibition may be due to the steric hindrance caused by the phosphoethanolamine moiety, which prevents the enzyme from binding to the substrate.
Biochemische Und Physiologische Effekte
Arbutin-6-phosphoethanolamine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of alkaline phosphatase, an enzyme that plays a critical role in bone mineralization. In addition, arbutin-6-phosphoethanolamine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using arbutin-6-phosphoethanolamine in lab experiments is its stability. This compound is relatively stable under physiological conditions, making it suitable for use in biological assays. However, one of the limitations of using arbutin-6-phosphoethanolamine is its solubility. This compound is poorly soluble in water, which may limit its use in certain biological assays.
Zukünftige Richtungen
There are several future directions for research on arbutin-6-phosphoethanolamine. One area of research is the development of new synthetic methods that can improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of arbutin-6-phosphoethanolamine, which could lead to the discovery of new therapeutic targets. Finally, there is a need for further research on the potential applications of arbutin-6-phosphoethanolamine in medicine, particularly in the treatment of bone-related diseases and cancer.
Conclusion
Arbutin-6-phosphoethanolamine is a novel compound that has potential applications in biochemistry and medicine. This compound is synthesized through a series of chemical reactions that modify the hydroxyl group of arbutin with a phosphoethanolamine moiety. Arbutin-6-phosphoethanolamine has several biochemical and physiological effects, including the inhibition of alkaline phosphatase activity and the induction of cell cycle arrest and apoptosis in cancer cells. This compound is relatively stable under physiological conditions, making it suitable for use in biological assays. However, its poor solubility in water may limit its use in certain assays. Further research is needed to investigate the potential applications of arbutin-6-phosphoethanolamine in medicine and to develop new synthetic methods for this compound.
Synthesemethoden
The synthesis of arbutin-6-phosphoethanolamine involves a series of chemical reactions that modify the hydroxyl group of arbutin with a phosphoethanolamine moiety. The first step involves the protection of the hydroxyl group using a protecting group such as tert-butyldimethylsilyl (TBDMS) or benzyl. The next step involves the phosphorylation of the protected hydroxyl group using phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to form the arbutin-6-phosphate intermediate. The final step involves the deprotection of the hydroxyl group using an appropriate reagent such as tetrabutylammonium fluoride (TBAF) or hydrogen chloride (HCl) to yield arbutin-6-phosphoethanolamine.
Wissenschaftliche Forschungsanwendungen
Arbutin-6-phosphoethanolamine has potential applications in various fields of scientific research. One of its primary applications is in biochemistry, where it can be used as a substrate for enzymes that hydrolyze phosphate esters. This compound can also be used as a tool to study the structure and function of phosphoproteins and phospholipids. In addition, arbutin-6-phosphoethanolamine can be used as a fluorescent probe for the detection of phospholipids and phosphoproteins in biological samples.
Eigenschaften
CAS-Nummer |
123723-74-0 |
|---|---|
Produktname |
Arbutin-6-phosphoethanolamine |
Molekularformel |
C14H22NO10P |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
2-aminoethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C14H22NO10P/c15-5-6-22-26(20,21)23-7-10-11(17)12(18)13(19)14(25-10)24-9-3-1-8(16)2-4-9/h1-4,10-14,16-19H,5-7,15H2,(H,20,21)/t10-,11-,12+,13-,14-/m1/s1 |
InChI-Schlüssel |
IGFCORNRSYFBFT-RKQHYHRCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)OCCN)O)O)O |
SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COP(=O)(O)OCCN)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COP(=O)(O)OCCN)O)O)O |
Synonyme |
4-hydroxyphenyl-O-beta-D-glucose-6-phosphoethanolamine arbutin-6-phosphoethanolamine arbutin-P-ethanolamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



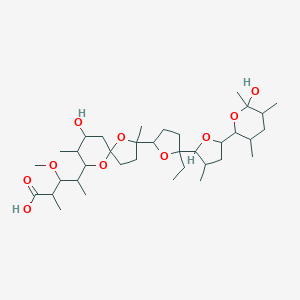
![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)
